molecular formula C15H20O6 B1262003 Boletunone B

Boletunone B

Cat. No.: B1262003
M. Wt: 296.31 g/mol
InChI Key: LBQCWNOYPONBLJ-NHPXSFINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boletunone B is a natural product isolated from fungal sources, initially misidentified by Kim et al., who proposed an incorrect structure (Structure 2) based on 1D/2D NMR data . Subsequent revisions by Steglich and Hellwig identified the correct structure (Structure 4), featuring a unique bicyclic sesquiterpene scaffold with a strained α,β-unsaturated ketone moiety . This structural revision was critical due to discrepancies in NMR chemical shifts, particularly in crowded regions of the spectrum, which were resolved through advanced computational methods like density functional theory (DFT) and software-assisted elucidation (StrucEluc) . This compound’s structural complexity, including non-standard correlations (NSCs) in HMBC data, made it a benchmark for testing quantum-mechanical NMR prediction tools .

Properties

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

(1S,6S,7S,8S,9R,13S)-7-hydroxy-3,6,9-trimethyl-2-oxo-11,12-dioxatricyclo[6.3.2.01,6]tridec-3-ene-13-carboxylic acid

InChI

InChI=1S/C15H20O6/c1-7-4-5-14(3)12(17)9-8(2)6-20-15(14,11(7)16)21-10(9)13(18)19/h4,8-10,12,17H,5-6H2,1-3H3,(H,18,19)/t8-,9+,10-,12-,14-,15+/m0/s1

InChI Key

LBQCWNOYPONBLJ-NHPXSFINSA-N

Isomeric SMILES

C[C@H]1CO[C@@]23C(=O)C(=CC[C@]2([C@H]([C@H]1[C@H](O3)C(=O)O)O)C)C

Canonical SMILES

CC1COC23C(=O)C(=CCC2(C(C1C(O3)C(=O)O)O)C)C

Synonyms

boletunone B

Origin of Product

United States

Comparison with Similar Compounds

Boletunone B vs. Boletunone A
Parameter This compound Boletunone A
Structural Complexity Bicyclic sesquiterpene with strained ketone Monocyclic diterpene with ester linkage
Initial Misassignment Original Structure 2 revised to Structure 4 Original Structure 1 revised to Structure 3
Resolution Method Required DFT (B3LYP/6-31G(d,p)) and StrucEluc in "Fuzzy Mode" Solved in 0.15 sec via StrucEluc "Crisp Generation"
NMR Agreement (R²) Revised: 0.9984; Original: 0.9952 Revised: 0.999; Original: 0.995
Key Challenge Non-standard HMBC correlations required fuzzy logic Standard correlations resolved directly

Key Findings :

  • This compound’s revision relied on DFT-calculated ¹³C shifts, showing superior agreement for Structure 4 (MAE = 1.9 ppm vs. 3.7 ppm for Structure 2) .
  • Boletunone A’s correct structure was identified faster due to fewer NSCs, highlighting differences in computational demand .
This compound vs. Corianlactone and Daphnipaxinin
Compound Structural Features NMR Prediction Accuracy Computational Method
This compound Strained bicyclic ketone R² = 0.9984 (revised); MAE = 1.9 ppm B3LYP/6-31G(d,p) with IEF-PCM (DMSO)
Corianlactone Macrocyclic lactone with conjugated dienes MAE = 2.3 ppm (¹³C shifts) DFT/PBE0 with implicit solvent model
Daphnipaxinin Polycyclic diterpene with multiple stereocenters Visual spectral alignment used due to limited data DFT/B3LYP with explicit solvent sampling

Key Findings :

  • This compound’s solvent modeling (IEF-PCM for DMSO) reduced errors caused by polarity, whereas Daphnipaxinin required explicit solvent sampling for accuracy .
  • Corianlactone’s lower MAE reflects its less congested structure, contrasting with this compound’s conformational sensitivity .
Methodological Insights
  • DFT Limitations: Residual discrepancies in this compound’s NMR predictions (e.g., δ = 3.77 ppm ¹H signal) stem from incomplete modeling of solvent-specific effects and conformational dynamics .
  • StrucEluc Workflow: this compound’s analysis required "Fuzzy Mode" to accommodate NSCs, generating 37,176 structural hypotheses before identifying the correct one .

Q & A

Q. What are the key methodological steps for isolating Boletunone B from natural sources?

this compound is typically isolated via solvent extraction followed by chromatographic techniques (e.g., HPLC or column chromatography). Key steps include:

  • Sample preparation : Homogenize fungal material (e.g., Boletus spp.) in solvents like methanol or ethyl acetate .
  • Fractionation : Use gradient elution to separate compounds based on polarity.
  • Characterization : Confirm identity via NMR, MS, and comparison with literature data .
  • Purity validation : Ensure >95% purity using HPLC with UV/Vis or diode-array detection .

Q. How can researchers design an initial bioactivity screening for this compound?

A robust screening framework includes:

  • In vitro assays : Test cytotoxicity (e.g., MTT assay), antimicrobial activity (disc diffusion), and enzyme inhibition (e.g., COX-2 for anti-inflammatory potential).
  • Dose-response curves : Use 3–5 concentrations to establish IC₅₀ values .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls .
  • Replication : Minimum triplicate experiments to assess variability .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from methodological variability. To address this:

  • Meta-analysis : Compare studies for differences in assay conditions (e.g., pH, temperature) or cell lines .
  • Reproducibility testing : Replicate prior experiments under standardized protocols.
  • Statistical rigor : Apply ANOVA or Bayesian analysis to quantify uncertainty .
  • Structural analogs : Test if minor structural variations (e.g., stereochemistry) affect activity .

Q. Example Table: Conflicting IC₅₀ Values in Cytotoxicity Studies

StudyCell LineIC₅₀ (µM)Assay Conditions
A (2020)HeLa12.3 ± 1.2RPMI, 37°C, 48h
B (2022)MCF-732.1 ± 4.5DMEM, 5% CO₂, 72h
C (2024)A5498.9 ± 0.7FBS-free, 24h

Key Insight : Variability in culture media and exposure time significantly impacts results .

Q. What advanced techniques can elucidate the mechanism of action of this compound?

  • Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways .
  • Molecular docking : Predict binding affinity with proteins (e.g., using AutoDock Vina) and validate via SPR or ITC .
  • Knockout models : Use CRISPR-Cas9 to delete putative targets in model organisms (e.g., S. cerevisiae) .

Q. How to optimize synthetic routes for this compound analogs with improved bioavailability?

  • Retrosynthetic analysis : Identify key intermediates (e.g., triterpene backbone) for modular synthesis .
  • SAR studies : Systematically modify functional groups (e.g., hydroxylation at C-3) and assess solubility (LogP) and permeability (Caco-2 assay) .
  • In silico modeling : Predict ADMET properties using tools like SwissADME .

Methodological Challenges

Q. What strategies mitigate variability in spectroscopic data during structural validation?

  • Cross-validation : Combine NMR (¹H, ¹³C, DEPT) with HR-MS and X-ray crystallography .
  • Reference standards : Use commercially available or in-house synthesized analogs for comparison .
  • Collaborative verification : Share raw data (e.g., via Zenodo) for peer validation .

Q. How to address low yields in this compound extraction from fungal biomass?

  • Optimized extraction : Test subcritical water extraction (SWE) or ultrasound-assisted methods .
  • Strain selection : Screen fungal strains for higher native production via LC-MS metabolomics .
  • Biosynthetic engineering : Overexpress putative P450 genes in heterologous hosts (e.g., Aspergillus spp.) .

Data Interpretation & Reporting

Q. How to contextualize negative results in this compound research?

  • Hypothesis refinement : Use negative data to exclude mechanisms (e.g., "this compound does not inhibit NF-κB at ≤50 µM") .
  • Transparency : Publish null findings in repositories like BioRxiv to prevent publication bias .

Q. What frameworks ensure ethical data sharing in collaborative this compound studies?

  • Data agreements : Define ownership and access rights in consortium contracts .
  • FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable (e.g., via ISA-Tab format) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boletunone B
Reactant of Route 2
Boletunone B

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